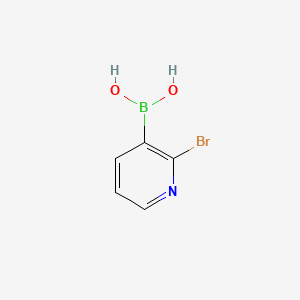

2-Bromopyridine-3-boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-bromopyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BBrNO2/c7-5-4(6(9)10)2-1-3-8-5/h1-3,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWRFKJNUJLAHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CC=C1)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40476861 | |

| Record name | (2-Bromopyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452972-08-6 | |

| Record name | (2-Bromopyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromopyridine-3-boronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Bromopyridine-3-boronic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of 2-Bromopyridine-3-boronic acid, a valuable building block in medicinal chemistry and drug development. The primary focus is on the synthetic route starting from 2-bromopyridine, a readily available precursor. This document details the prevalent synthetic strategies, including directed ortho-metalation (DoM) followed by borylation, and provides comprehensive experimental protocols. Quantitative data from representative procedures are summarized for comparative analysis. Additionally, this guide features diagrams of the synthetic workflow to facilitate a clear understanding of the process.

Introduction

Pyridine-based boronic acids are crucial reagents in organic synthesis, most notably for their application in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] this compound, in particular, serves as a versatile bifunctional molecule, enabling sequential and site-selective modifications. The presence of the bromine atom and the boronic acid group on the same pyridine ring allows for orthogonal reactivity, making it a highly sought-after intermediate in the synthesis of complex pharmaceutical compounds.[2]

The synthesis of pyridinylboronic acids can be achieved through several methods, including metal-halogen exchange, directed ortho-metalation (DoM), and palladium-catalyzed cross-coupling reactions. For the specific synthesis of this compound from 2-bromopyridine, the most strategic approach involves the regioselective introduction of a boron-containing moiety at the C-3 position. This is typically achieved through a directed ortho-metalation strategy, where the bromine atom at the C-2 position directs the deprotonation and subsequent borylation to the adjacent C-3 position.[3][4]

Synthetic Strategies and Mechanisms

The primary route for the synthesis of this compound from 2-bromopyridine is the directed ortho-metalation (DoM) followed by borylation. This strategy leverages the directing ability of the bromine substituent to achieve the desired regioselectivity.

Directed ortho-Metalation (DoM) and Borylation

In this approach, the bromine atom on the pyridine ring directs a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to deprotonate the adjacent C-3 position.[5][6] The resulting 2-bromo-3-lithiopyridine intermediate is then quenched with a boron electrophile, such as triisopropyl borate or trimethyl borate, to form the corresponding boronate ester. Subsequent hydrolysis of the boronate ester under acidic conditions yields the desired this compound.[7]

The overall transformation can be summarized as follows:

-

Directed ortho-Metalation: 2-bromopyridine reacts with a strong lithium amide base at low temperature to form 2-bromo-3-lithiopyridine.

-

Borylation: The organolithium intermediate is trapped with a trialkyl borate to form a boronate ester.

-

Hydrolysis: The boronate ester is hydrolyzed to afford the final this compound.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via directed ortho-metalation and borylation, adapted from established procedures for similar pyridine functionalizations.[8][9]

Materials and Reagents

-

2-Bromopyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Lithium diisopropylamide (LDA)

-

Triisopropyl borate

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Dry ice/acetone bath

Detailed Methodology

Step 1: Directed ortho-Metalation and Borylation

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add a solution of 2-bromopyridine (1.0 eq.) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of LDA (1.1 eq.) in THF to the cooled solution of 2-bromopyridine over a period of 30 minutes, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

To the resulting solution of 2-bromo-3-lithiopyridine, add triisopropyl borate (1.2 eq.) dropwise, ensuring the temperature remains below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 2: Hydrolysis and Work-up

-

Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl until the pH of the aqueous layer is approximately 2.

-

Stir the mixture vigorously for 1 hour.

-

Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, or by column chromatography on silica gel.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of pyridyl boronic acids via ortho-metalation, which can be expected for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 2-Bromopyridine | - |

| Key Reagents | LDA, Triisopropyl borate | [5] |

| Solvent | Anhydrous THF | [8] |

| Reaction Temperature | -78 °C to room temperature | [8] |

| Reaction Time | 12-16 hours | - |

| Reported Yield | 60-85% (typical for similar ortho-metalations) | [9] |

Mandatory Visualizations

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound from 2-bromopyridine is most effectively achieved through a directed ortho-metalation and borylation sequence. This method offers good regioselectivity and moderate to high yields. The detailed experimental protocol and workflow provided in this guide serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient preparation of this important synthetic building block. Careful control of reaction conditions, particularly temperature, is crucial for the success of this transformation.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. imperial.ac.uk [imperial.ac.uk]

- 4. znaturforsch.com [znaturforsch.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Directed Ortho Metalation [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

2-Bromopyridine-3-boronic acid physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 2-Bromopyridine-3-boronic acid. This versatile compound serves as a critical building block in modern organic synthesis, particularly in the formation of complex molecular architectures for pharmaceutical and materials science applications.

Core Properties and Characteristics

This compound is a bifunctional molecule featuring both a bromine atom and a boronic acid group on a pyridine ring. This unique substitution pattern makes it a highly valuable reagent, especially in palladium-catalyzed cross-coupling reactions.

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 452972-08-6 | [1] |

| Molecular Formula | C₅H₅BBrNO₂ | [1] |

| Molecular Weight | 201.81 g/mol | [1] |

| Appearance | White to light orange to green powder | [1] |

| Melting Point | 132 °C (decomposition) | [1] |

| Purity | ≥ 98% (by HPLC) | [1] |

| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF, THF). Sparingly soluble in nonpolar solvents.[2] | |

| Storage Conditions | Store at 2 - 8 °C | [1] |

Reactivity and Applications

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a cornerstone of modern synthetic chemistry for its ability to efficiently form carbon-carbon bonds. The presence of both a boronic acid (a nucleophilic partner) and a bromo-substituent (an electrophilic partner) on the same molecule opens up possibilities for sequential, site-selective couplings to construct complex biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[3][4]

The pyridine nitrogen can influence the catalytic cycle, a phenomenon sometimes referred to as the "2-pyridyl problem," but effective catalyst systems have been developed to overcome this challenge.[5][6]

Experimental Protocols

Detailed methodologies are essential for reproducible results. The following are representative protocols for the synthesis of pyridylboronic acids and their subsequent use in Suzuki-Miyaura cross-coupling reactions.

This protocol is a generalized method for preparing pyridylboronic acids from their corresponding bromopyridines, a common strategy for synthesizing compounds like this compound.[7]

Objective: To synthesize a pyridylboronic acid from a bromopyridine precursor.

Materials:

-

3-Bromopyridine (or other bromopyridine isomer)

-

Anhydrous Toluene and Tetrahydrofuran (THF)

-

Triisopropyl borate

-

n-Butyllithium (n-BuLi) in hexanes

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Dry ice/acetone bath

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a thermometer, overhead stirrer, and nitrogen inlet, combine anhydrous toluene, THF, triisopropyl borate (1.2 equiv.), and the bromopyridine (1.0 equiv.).[7]

-

Lithiation: Cool the mixture to -40 °C using a dry ice/acetone bath.[7]

-

In-Situ Quench: Add n-butyllithium (1.2 equiv.) dropwise via a syringe pump over 1 hour, ensuring the internal temperature is maintained at or below -40 °C. The slow addition to the mixture containing the borate ester (in-situ quench) is crucial to trap the reactive 3-lithiopyridine intermediate as it forms, minimizing side reactions.[7]

-

Stirring: Stir the reaction mixture for an additional 30 minutes at -40 °C.[7]

-

Work-up: Allow the mixture to warm to room temperature. Add water and ethyl acetate. Separate the aqueous layer and perform acidic and basic extractions to isolate the boronic acid product. The pH is typically adjusted to around 9 before final extraction.[7]

-

Purification: The crude product can be purified by recrystallization or column chromatography.

This protocol outlines a typical procedure for coupling a pyridylboronic acid with an aryl halide.[5][8][9]

Objective: To synthesize a biaryl compound via palladium-catalyzed cross-coupling.

Materials:

-

Aryl or heteroaryl bromide (1.0 equiv.)

-

This compound (1.2-1.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, 1-2 mol%)

-

Ligand (if required, e.g., SPhos, 2-4 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, KF, 2.0-3.0 equiv.)

-

Degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, often with water)

-

Schlenk tube or similar reaction vessel

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide, the boronic acid, and the base.[5]

-

Catalyst Addition: Add the palladium catalyst and any additional ligand to the tube.[5]

-

Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[5]

-

Solvent Addition: Add the degassed solvent via syringe.[5]

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][8]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[8]

Mandatory Visualizations

Diagrams are provided below to illustrate key processes related to the use of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. tcichemicals.com [tcichemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. Yoneda Labs [yonedalabs.com]

An In-depth Technical Guide to 2-Bromopyridine-3-boronic acid

CAS Number: 452972-08-6

This technical guide provides a comprehensive overview of 2-Bromopyridine-3-boronic acid, a pivotal reagent in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, synthesis, key applications, and safety protocols.

Core Physicochemical Properties

This compound is a solid, typically appearing as a white to light-colored powder.[1] It is a bifunctional molecule, featuring both a bromine atom and a boronic acid group on a pyridine ring. This unique substitution pattern makes it a highly valuable and versatile building block, particularly for creating complex molecular architectures through cross-coupling reactions.[1]

Quantitative data for the compound are summarized in the table below.

| Property | Value | References |

| CAS Number | 452972-08-6 | [1][2] |

| Molecular Formula | C₅H₅BBrNO₂ | [1][2] |

| Molecular Weight | 201.81 g/mol | [1][2] |

| Melting Point | 131-132 °C (decomposes) | [1][2] |

| Appearance | White to light orange to green powder | [1] |

| Purity | ≥95-98% | [1][2] |

| Storage Conditions | Store at 2-8°C | [1][2] |

Synthesis and Elucidation

While specific, detailed protocols for the synthesis of this compound are not widely published in foundational literature, a common and logical pathway involves the directed ortho-metalation or halogen-metal exchange of a suitable bromopyridine precursor. A representative synthetic workflow would involve the lithiation of 2,3-dibromopyridine followed by quenching with a borate ester and subsequent acidic workup.

Predicted Spectroscopic Data

Experimental spectral data for this specific compound is scarce in public databases. However, based on its structure, the following characteristics can be predicted.

| Spectroscopy | Predicted Characteristics |

| ¹H NMR | The spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the three protons on the pyridine ring. The signals would exhibit characteristic coupling patterns (doublet, doublet of doublets) based on their positions relative to the nitrogen and substituents. |

| ¹³C NMR | The spectrum should display five signals for the pyridine ring carbons. The carbon atom directly bonded to the boron (C3) may appear as a broad signal due to the quadrupolar nature of the boron nucleus. The carbon bonded to the bromine (C2) would be shifted downfield. |

| Mass Spec. | The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). |

Key Applications in Research and Development

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds to construct biaryl and heteroaryl systems, which are prevalent scaffolds in many pharmaceutical agents.[3]

The Suzuki-Miyaura Coupling Reaction

This reaction couples the pyridine core of this compound with various aryl, heteroaryl, or vinyl halides or triflates. The versatility of this reaction allows for the efficient synthesis of diverse compound libraries for drug discovery and the development of novel materials.[1][3]

The catalytic cycle involves three key steps:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., an aryl bromide).

-

Transmetalation : The organic group from the activated boronic acid is transferred to the palladium(II) center.

-

Reductive Elimination : The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.

Experimental Protocols

The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction. Researchers should note that conditions such as solvent, base, temperature, and catalyst/ligand choice may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

-

Reaction Setup : In an oven-dried reaction vessel (e.g., a Schlenk tube), combine this compound (1.0-1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂, 1-5 mol%), and a suitable ligand if required (e.g., SPhos, XPhos).

-

Inert Atmosphere : Seal the vessel, then evacuate and backfill with an inert gas such as argon or nitrogen. Repeat this cycle three times to ensure the removal of oxygen.

-

Reagent Addition : Add the selected base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents) to the vessel. Subsequently, add the degassed solvent system (common choices include dioxane, toluene, or DMF, often with a small amount of water) via syringe.

-

Reaction Execution : Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring : Monitor the reaction's progress using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Isolation and Purification : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.

Safety and Handling

This compound should be handled by technically qualified individuals in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Operations should be carried out in a well-ventilated area or a chemical fume hood.

| Safety Aspect | Recommendation | GHS Pictogram | Hazard Statements |

| Handling | Avoid contact with skin and eyes. Do not breathe dust. |

| H315: Causes skin irritation. H319: Causes serious eye irritation. |

| Storage | Store long-term at 2-8°C in a dry, well-ventilated place. Keep container tightly closed. | N/A | N/A |

| Disposal | Dispose of waste in accordance with local, regional, and national regulations. | N/A | N/A |

Data sourced from supplier safety information.[2]

Conclusion

This compound (CAS 452972-08-6) is a highly effective and strategic building block for synthetic chemistry. Its principal application in Suzuki-Miyaura cross-coupling reactions provides a reliable and versatile method for constructing the C-C bonds necessary for novel pharmaceutical and material science development. This guide provides the essential technical information for its effective and safe use in a research environment.

References

In-Depth Technical Guide to 2-Bromopyridine-3-boronic acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromopyridine-3-boronic acid is a pivotal building block in modern synthetic chemistry, offering a versatile scaffold for the construction of complex molecular architectures. Its unique arrangement of a bromine atom and a boronic acid group on a pyridine ring makes it an invaluable reagent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic methodologies related to this compound. Furthermore, it delves into its significant applications in medicinal chemistry, specifically highlighting the role of its derivatives as potential inhibitors of bacterial efflux pumps, a critical area in the development of new antimicrobial strategies. Detailed experimental protocols and spectral data are presented to facilitate its practical use in a research and development setting.

Molecular Structure and Physicochemical Properties

This compound possesses a well-defined molecular structure that dictates its reactivity and utility in organic synthesis. The presence of the electron-withdrawing bromine atom and the versatile boronic acid functional group on the pyridine core are key to its chemical behavior.

Below is a diagram of the molecular structure of this compound.

Caption: Molecular structure of this compound.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in chemical reactions.

| Property | Value |

| CAS Number | 452972-08-6 |

| Molecular Formula | C₅H₅BBrNO₂ |

| Molecular Weight | 201.81 g/mol |

| Appearance | White to light orange to green powder |

| Melting Point | 132 °C (decomposes) |

| Purity | ≥ 98% (HPLC) |

| Storage Conditions | Store at 2 - 8 °C |

Spectroscopic Data

¹H NMR Spectral Data of 2-Bromopyridine

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 8.36 | d | H6 (α to N) |

| 7.56 | t | H4 (γ to N) |

| 7.49 | d | H5 (β to N) |

| 7.26 | t | H3 (β to N) |

Solvent: CDCl₃, Reference: TMS at 0 ppm

¹³C NMR Spectral Data of 2-Bromopyridine[1]

| Chemical Shift (ppm) | Assignment |

| 150.3 | C6 |

| 142.4 | C2 |

| 138.6 | C4 |

| 128.4 | C5 |

| 122.8 | C3 |

Solvent: CDCl₃

IR Spectral Data of 2-Bromopyridine

| Wavenumber (cm⁻¹) | Assignment |

| 3050-3000 | C-H stretch (aromatic) |

| 1575-1550 | C=N stretch (in ring) |

| 1450-1420 | C=C stretch (in ring) |

| 1100-1000 | C-H in-plane bending |

| 780-740 | C-H out-of-plane bending |

| 650-550 | C-Br stretch |

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of a pyridine boronic acid and its subsequent use in a Suzuki-Miyaura cross-coupling reaction. These protocols are based on established methods for analogous compounds and can be adapted for this compound.

Synthesis of Pyridine-3-boronic Acid from 3-Bromopyridine (Analogous Protocol)

This procedure details the synthesis of 3-pyridylboronic acid via a lithium-halogen exchange followed by quenching with a borate ester. This method can be adapted for the synthesis of this compound, likely starting from 2,3-dibromopyridine and carefully controlling the stoichiometry of the organolithium reagent to achieve selective monolithiation at the 3-position.

Materials:

-

3-Bromopyridine

-

Triisopropyl borate

-

n-Butyllithium (2.5 M in hexanes)

-

Toluene, anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (4 M)

-

Sodium hydroxide (3 M)

-

Diethyl ether

-

Magnesium sulfate, anhydrous

Procedure:

-

To a flame-dried, three-necked flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add anhydrous toluene and anhydrous THF.

-

Add 3-bromopyridine and triisopropyl borate to the solvent mixture.

-

Cool the mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise via a syringe pump over 1 hour, maintaining the temperature below -70 °C.

-

Stir the reaction mixture for an additional 30 minutes at -78 °C.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Quench the reaction by adding 4 M hydrochloric acid and stir for 30 minutes.

-

Adjust the pH of the aqueous layer to approximately 7.2 with 3 M sodium hydroxide.

-

Extract the aqueous layer with diethyl ether.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling of a Halopyridine with a Pyridineboronic Acid (Analogous Protocol)

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of a chloropyridine with a pyridineboronic acid. This can be adapted for the reaction of this compound with various aryl or heteroaryl halides.

Materials:

-

Aryl or heteroaryl halide (e.g., 4-iodoanisole)

-

This compound

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane, anhydrous

-

Water, degassed

Procedure:

-

In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv), this compound (1.5 equiv), potassium phosphate (2.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane and degassed water via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Caption: Generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

Applications in Drug Development: Inhibition of the NorA Efflux Pump

A significant area of interest for pyridineboronic acid derivatives is in combating antimicrobial resistance. One promising strategy is the inhibition of bacterial efflux pumps, which are membrane proteins that actively transport antibiotics out of the bacterial cell, thereby reducing their efficacy. The NorA efflux pump in Staphylococcus aureus is a well-studied example, responsible for resistance to a broad range of antimicrobial agents, including fluoroquinolones.[1][2]

Derivatives of pyridine-3-boronic acid have been identified as potent inhibitors of the NorA efflux pump.[1] The boronic acid moiety is crucial for this inhibitory activity. By blocking the NorA pump, these compounds can restore the susceptibility of resistant bacterial strains to conventional antibiotics.

The diagram below illustrates the logical relationship of NorA efflux pump inhibition.

Caption: Mechanism of NorA efflux pump inhibition by pyridine-3-boronic acid derivatives.

This inhibitory action presents a compelling therapeutic strategy: co-administration of a NorA inhibitor with an existing antibiotic could rejuvenate the antibiotic's effectiveness against resistant strains of S. aureus. This highlights the significant potential of this compound and its derivatives in the development of novel antibacterial therapies.

Conclusion

This compound is a compound of considerable interest to the scientific community, particularly those engaged in organic synthesis and drug discovery. Its utility as a precursor in Suzuki-Miyaura cross-coupling reactions enables the efficient synthesis of a wide array of complex molecules. The demonstrated potential of its derivatives to inhibit bacterial efflux pumps underscores its importance in addressing the critical challenge of antimicrobial resistance. The data and protocols provided in this guide are intended to serve as a valuable resource for researchers, facilitating the exploration of this versatile molecule and its applications in the advancement of chemical and pharmaceutical sciences.

References

- 1. Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. First identification of boronic species as novel potential inhibitors of the Staphylococcus aureus NorA efflux pump - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of 2-Bromopyridine-3-boronic Acid

For researchers, scientists, and professionals in drug development, the integrity of reagents is paramount to achieving reliable and reproducible results. 2-Bromopyridine-3-boronic acid is a versatile building block in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. However, its utility is intrinsically linked to its stability. This guide provides a comprehensive overview of the stability profile, recommended storage conditions, and potential degradation pathways of this compound, ensuring its effective use in research and development.

Stability Profile of this compound

Boronic acids as a class of compounds, and heteroaromatic boronic acids in particular, are known for their limited stability.[1] 2-Pyridyl boronic acids are notoriously unstable, which can impede their reactivity in Suzuki-Miyaura cross-coupling reactions.[2] The instability of these compounds can be attributed to several factors, including susceptibility to oxidation and protodeboronation, which are often accelerated by heat, base, or the presence of a palladium catalyst.[1]

While specific quantitative stability data for this compound is not extensively published, the general principles governing the stability of analogous compounds suggest that careful handling and storage are crucial to prevent degradation.

Primary Degradation Pathways

The primary degradation pathways for boronic acids include oxidation, protodeboronation, and the formation of cyclic anhydrides (boroxines).

-

Oxidative Degradation: Boronic acids can be susceptible to oxidation, especially at physiological pH, where reactive oxygen species can cleave the carbon-boron bond.[3][4] This process leads to the formation of the corresponding alcohol (a hydroxypyridine in this case), which can undergo further reactions.

-

Protodeboronation: This is a common decomposition pathway for arylboronic acids, where the boronic acid group is replaced by a hydrogen atom.[5] This process is often catalyzed by acid or base and can be accelerated by heat.[5] For this compound, this would result in the formation of 2-bromopyridine.

-

Trimerization to Boroxines: Boronic acids can readily dehydrate to form stable cyclic anhydrides known as boroxines.[6] While this is a reversible process, the presence of boroxines can affect the stoichiometry and reactivity of the reagent in subsequent reactions.

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling

Proper storage and handling are critical to preserving the integrity of this compound. The following recommendations are compiled from safety data sheets of the compound and its analogs.

Table 1: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place.[7] Some suppliers recommend refrigeration (2-8°C).[8] | Reduces the rate of thermal decomposition and degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[9] | Minimizes contact with atmospheric moisture and oxygen, thereby preventing hydrolysis and oxidation. |

| Container | Keep container tightly closed in a dry and well-ventilated place.[7][9][10] | Prevents absorption of moisture (hygroscopic nature) and contamination. |

| Light | Store away from direct sunlight.[11] | Prevents potential light-induced degradation. |

Table 2: Handling and Incompatible Materials

| Aspect | Recommendation |

| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection.[12] Use in a well-ventilated area or under a chemical fume hood.[11] |

| Hygiene | Do not eat, drink, or smoke when using this product.[12] Wash hands thoroughly after handling.[7] |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[9] |

Experimental Protocol: Stability Assessment

To quantitatively assess the stability of a batch of this compound, a formal stability study can be conducted. The following is a generalized protocol.

Objective: To determine the degradation profile of this compound under various storage conditions over time.

Methodology:

-

Sample Preparation: A homogenous sample of this compound is divided into multiple aliquots in appropriate containers.

-

Storage Conditions: The aliquots are stored under a matrix of conditions, for example:

-

Refrigerated (2-8°C) under inert atmosphere.

-

Room temperature (~25°C) under inert atmosphere.

-

Room temperature (~25°C) exposed to air.

-

Elevated temperature (e.g., 40°C) under inert atmosphere (accelerated stability testing).

-

-

Time Points: Samples are pulled for analysis at predetermined time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months).

-

Analytical Method: High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable method for purity assessment. A standard of the material at T=0 is used for comparison. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify degradation products.

-

Data Analysis: The purity of the sample at each time point is determined and plotted against time for each storage condition to establish a degradation curve.

Caption: A generalized workflow for conducting a stability study on this compound.

Conclusion

The chemical integrity of this compound is critical for its successful application in synthesis. Due to its inherent potential for degradation through oxidation, protodeboronation, and boroxine formation, strict adherence to recommended storage and handling protocols is essential. Storing the compound in a cool, dry, and inert environment will significantly mitigate these degradation pathways. For applications requiring a high degree of purity and reproducibility, it is advisable to use fresh material or to verify the purity of older batches through analytical methods like HPLC or NMR. By understanding and controlling the factors that influence its stability, researchers can ensure the reliability of their synthetic endeavors.

References

- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

Navigating the Solubility Landscape of 2-Bromopyridine-3-boronic acid: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 2-Bromopyridine-3-boronic acid, a critical building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of its solubility in various organic solvents, detailed experimental protocols for solubility determination, and a visualization of the underlying chemical principles.

While specific quantitative solubility data for this compound is not extensively available in public literature, this guide consolidates general principles, qualitative data from analogous compounds, and standardized experimental protocols to empower researchers in their laboratory practices.

Qualitative Solubility Profile

The solubility of this compound is dictated by the interplay of its polar pyridine ring, the hydrogen-bonding capable boronic acid moiety, and the hydrophobic bromo substituent. Based on the behavior of structurally similar compounds, a qualitative assessment of its solubility in common organic solvents can be inferred. For instance, 2-Bromopyridine-5-boronic acid is reported to be soluble in dichloromethane, N,N-dimethylformamide (DMF), and tetrahydrofuran (THF), with limited solubility in water[1]. Similarly, 2-Fluoropyridine-3-boronic acid is soluble in polar protic solvents like methanol and ethanol, and generally to moderately soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO), DMF, and THF[2]. It exhibits poor solubility in nonpolar solvents like toluene and hexanes[2].

The following table summarizes the expected qualitative solubility of this compound based on these established principles and data from analogous compounds.

| Solvent Class | Solvent Examples | Expected Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | Soluble to Moderately Soluble | The boronic acid and pyridine nitrogen can form strong hydrogen bonds with protic solvents, promoting dissolution. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, THF, Dichloromethane | Generally Soluble | The polarity of these solvents can effectively solvate the polar functional groups of the molecule. |

| Nonpolar | Toluene, Hexanes, Diethyl Ether | Sparingly Soluble to Insoluble | The overall high polarity of this compound limits its interaction and solubility in nonpolar environments. |

Note: This qualitative assessment is based on general chemical principles and data for similar compounds. Experimental verification is strongly recommended for specific applications.

Key Chemical Equilibria in Solution

The solubility of boronic acids is influenced by their tendency to undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This equilibrium between the monomeric boronic acid and the boroxine form can impact solubility measurements and the reactivity of the compound in solution.

Caption: Reversible equilibrium between the monomeric boronic acid and its cyclic trimeric anhydride (boroxine).

Experimental Protocol for Solubility Determination: Shake-Flask Method

The following protocol outlines a standardized shake-flask method for determining the equilibrium solubility of this compound in a given organic solvent.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (anhydrous, analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

2. Procedure:

-

Sample Preparation:

-

Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Record the exact mass of the boronic acid added.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A preliminary time-course study (e.g., sampling at 24, 48, and 72 hours) is recommended to determine the time to reach a constant concentration.

-

-

Sample Separation:

-

Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to sediment.

-

For viscous solvents or fine suspensions, centrifuge the vials at a moderate speed to facilitate the separation of the solid phase.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

Accurately weigh or dilute the filtered saturated solution to a concentration within the calibrated range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a pre-validated HPLC or UV-Vis spectroscopy method.

-

-

Data Calculation:

-

Prepare a calibration curve of the analytical response versus known concentrations of this compound in the same solvent.

-

From the calibration curve, determine the concentration of the boronic acid in the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for any dilutions. The solubility is typically expressed in mg/mL or mol/L.

-

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

References

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 2-Bromopyridine-3-boronic acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Bromopyridine-3-boronic acid. Due to the limited availability of direct experimental spectra in publicly accessible literature, this document presents predicted chemical shifts and coupling constants. These predictions are derived from the analysis of structurally related compounds, including 2-bromopyridine and various pyridineboronic acids. This guide also outlines a general experimental protocol for the acquisition of such NMR data.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the boronic acid group. The predicted data is summarized in the table below.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 7.80 - 7.95 | dd | J(H4,H5) ≈ 7.5, J(H4,H6) ≈ 1.8 |

| H-5 | 7.30 - 7.45 | dd | J(H5,H4) ≈ 7.5, J(H5,H6) ≈ 4.8 |

| H-6 | 8.45 - 8.60 | dd | J(H6,H5) ≈ 4.8, J(H6,H4) ≈ 1.8 |

| B(OH)₂ | 8.00 - 8.50 | br s | - |

Note: The chemical shift of the boronic acid protons is highly dependent on the solvent, concentration, and temperature and may exchange with residual water in the solvent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound is predicted to show five distinct signals for the carbon atoms of the pyridine ring. The carbon attached to the bromine atom (C-2) is expected to be significantly downfield. The carbon atom bonded to the boronic acid group (C-3) will also have a characteristic chemical shift, though its signal may be broadened due to quadrupolar relaxation of the adjacent boron nucleus.[1]

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 142.0 - 145.0 |

| C-3 | 125.0 - 130.0 (broad) |

| C-4 | 138.0 - 141.0 |

| C-5 | 123.0 - 126.0 |

| C-6 | 150.0 - 153.0 |

Experimental Protocols

The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for compounds such as this compound.

Sample Preparation:

-

Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis or 20-30 mg for ¹³C NMR analysis.

-

Solvent Selection: Choose a suitable deuterated solvent that ensures complete dissolution of the sample. Common choices include Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD).

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the sample in a clean, dry vial.

-

Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16 to 64 scans.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Program: Standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE).

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0 to 160 ppm.

-

Temperature: 298 K.

Logical Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates a typical workflow for the acquisition and analysis of NMR data for a chemical compound.

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

References

Crystal Structure Analysis of 2-Bromopyridine-3-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 2-Bromopyridine-3-boronic acid. This compound is a valuable building block in medicinal chemistry and materials science, and understanding its three-dimensional structure is crucial for rational drug design and the development of novel materials. While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), this guide outlines the established experimental protocols and expected structural features based on the analysis of closely related compounds.

Introduction

This compound is a bifunctional molecule featuring a pyridine ring substituted with both a bromine atom and a boronic acid group. This unique arrangement makes it a versatile reagent in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl compounds. The crystal structure provides invaluable information on molecular conformation, intermolecular interactions, and packing arrangements, which collectively influence the compound's physical and chemical properties.

Experimental Protocols

The determination of the crystal structure of this compound would typically involve the following key steps:

Synthesis and Crystallization

The synthesis of this compound can be achieved through a halogen-metal exchange reaction starting from 2,3-dibromopyridine, followed by borylation.

Synthesis Protocol:

-

Lithiation: 2,3-Dibromopyridine is dissolved in an anhydrous, aprotic solvent such as tetrahydrofuran (THF) and cooled to a low temperature (typically -78 °C).

-

Halogen-Metal Exchange: A solution of n-butyllithium in hexanes is added dropwise to selectively replace one of the bromine atoms with lithium.

-

Borylation: The resulting lithiated intermediate is then treated with a trialkyl borate, such as triisopropyl borate, to form the corresponding boronate ester.

-

Hydrolysis: The reaction mixture is warmed to room temperature and hydrolyzed with an aqueous acid to yield this compound.

Crystallization Protocol:

High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. Common techniques include:

-

Slow Evaporation: A saturated solution is left undisturbed in a loosely capped vial at room temperature.

-

Vapor Diffusion: A solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the solution induces crystallization.

-

Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

X-ray Diffraction Data Collection

Single-crystal X-ray diffraction is the definitive method for determining the atomic-level three-dimensional structure of a crystalline solid.[1][2]

Data Collection Protocol:

-

A suitable single crystal is mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and potential degradation.

-

The crystal is exposed to a monochromatic X-ray beam.

-

A series of diffraction images are collected as the crystal is rotated.

-

The collected data are processed to yield a set of reflection intensities and their corresponding Miller indices (h, k, l).

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.

Structure Solution and Refinement Protocol:

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using full-matrix least-squares methods.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Final Model Validation: The quality of the final structural model is assessed using various crystallographic metrics.

Data Presentation

While the specific crystallographic data for this compound is not available, the following tables present hypothetical but realistic data that would be expected from a successful crystal structure determination.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Hypothetical Value |

| Empirical formula | C₅H₅BBrNO₂ |

| Formula weight | 201.81 |

| Temperature | 150(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.123(4) Å, α = 90° |

| b = 5.432(2) Å, β = 109.87(2)° | |

| c = 15.678(7) Å, γ = 90° | |

| Volume | 650.1(5) ų |

| Z | 4 |

| Density (calculated) | 2.064 Mg/m³ |

| Absorption coefficient | 6.543 mm⁻¹ |

| F(000) | 392 |

| Crystal size | 0.25 x 0.15 x 0.10 mm³ |

| Theta range for data collection | 3.50 to 28.00° |

| Index ranges | -10 ≤ h ≤ 10, -7 ≤ k ≤ 7, -20 ≤ l ≤ 20 |

| Reflections collected | 6789 |

| Independent reflections | 1589 [R(int) = 0.045] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1589 / 0 / 100 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2sigma(I)] | R1 = 0.035, wR2 = 0.085 |

| R indices (all data) | R1 = 0.048, wR2 = 0.092 |

| Largest diff. peak and hole | 0.54 and -0.48 e.Å⁻³ |

Table 2: Selected Bond Lengths and Angles (Hypothetical)

| Bond | Length (Å) | Angle | Angle (°) |

| Br(1)-C(2) | 1.89(2) | N(1)-C(2)-C(3) | 122.5(2) |

| C(2)-N(1) | 1.34(3) | C(2)-C(3)-B(1) | 121.8(2) |

| C(3)-B(1) | 1.55(4) | C(4)-C(3)-B(1) | 118.5(2) |

| B(1)-O(1) | 1.37(3) | O(1)-B(1)-O(2) | 115.2(3) |

| B(1)-O(2) | 1.37(3) | C(3)-B(1)-O(1) | 122.4(3) |

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical molecular structure of this compound.

References

An In-depth Technical Guide on the Electrophilic and Nucleophilic Character of 2-Bromopyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromopyridine-3-boronic acid is a versatile bifunctional reagent in modern organic synthesis, possessing both electrophilic and nucleophilic characteristics. This technical guide provides a comprehensive analysis of its dual reactivity, with a focus on its application in cross-coupling and substitution reactions. The inherent electronic properties of the substituted pyridine ring govern its utility as a synthon for the introduction of the 2-pyridyl-3-boronic acid moiety in the construction of complex molecules, particularly in the field of medicinal chemistry. This document outlines the fundamental principles of its reactivity, provides detailed experimental protocols for key transformations, and presents quantitative data to inform reaction optimization.

Core Concepts: Dual Reactivity of this compound

The chemical behavior of this compound is dictated by the interplay of its two functional groups on the electron-deficient pyridine ring. The bromine atom at the 2-position renders this carbon susceptible to nucleophilic attack, defining its electrophilic character . Conversely, the boronic acid group at the 3-position serves as a source of a nucleophilic carbon in palladium-catalyzed cross-coupling reactions, highlighting its nucleophilic character .

The pyridine nitrogen atom significantly influences the electronic distribution within the ring, withdrawing electron density and activating the ring towards nucleophilic substitution, particularly at the C2 and C6 positions. The bromine atom acts as a good leaving group in such reactions. The boronic acid group, while being a meta-director, does not significantly deactivate the ring towards these substitutions.

In the context of Suzuki-Miyaura cross-coupling reactions, the boronic acid group, after activation with a base, participates in transmetalation with a palladium catalyst, effectively acting as a nucleophile to be coupled with various electrophiles.

Nucleophilic Character: Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application of this compound is in Suzuki-Miyaura cross-coupling reactions, where it serves as the nucleophilic partner. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.

Reaction Mechanism and Workflow

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides. It is important to note that yields can vary significantly based on the specific substrates, catalyst system, and reaction conditions.

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |

| 2 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 8 | 92 |

| 3 | 3-Bromopyridine | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 110 | 16 | 78 |

| 4 | 2-Bromothiophene | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | 1,4-Dioxane | 100 | 12 | 88 |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 equiv)

-

Aryl bromide (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating mantle/oil bath

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask, add this compound, the aryl bromide, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Electrophilic Character: Nucleophilic Aromatic Substitution (SNAr)

The C2 position of this compound is electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom facilitates the attack of nucleophiles at this position, leading to the displacement of the bromide leaving group.

Reaction Mechanism and Logical Relationships

The SNAr reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.

Quantitative Data for Nucleophilic Aromatic Substitution

The following table provides representative yields for the SNAr of this compound with various nucleophiles. Reaction conditions can be tailored to the specific nucleophile used.

| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Piperidine | K₂CO₃ | DMSO | 120 | 24 | 75 |

| 2 | Sodium methoxide | - | Methanol | 65 | 12 | 88 |

| 3 | Aniline | NaH | THF | 80 | 18 | 65 |

| 4 | Thiophenol | Cs₂CO₃ | DMF | 100 | 16 | 82 |

Detailed Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

Materials:

-

This compound (1.0 equiv)

-

Amine nucleophile (e.g., piperidine, 1.5 equiv)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Polar aprotic solvent (e.g., DMSO or DMF)

-

Sealed reaction vessel

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

In a sealed reaction vessel, combine this compound, the amine, and the base.

-

Add the polar aprotic solvent.

-

Seal the vessel and heat the mixture to the desired temperature (typically 100-140 °C) with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the aminated product.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its dual electrophilic and nucleophilic nature allows for its participation in a variety of powerful bond-forming reactions. By understanding the underlying principles of its reactivity and utilizing optimized experimental protocols, researchers can effectively employ this reagent in the development of novel pharmaceuticals and functional materials. The quantitative data and detailed methodologies provided in this guide serve as a valuable resource for scientists and drug development professionals seeking to leverage the synthetic potential of this compound.

Theoretical Calculations on 2-Bromopyridine-3-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for the theoretical and computational investigation of 2-Bromopyridine-3-boronic acid. While specific comprehensive theoretical studies on this molecule are not extensively published, this document outlines the standard methodologies and expected outcomes from such an analysis, drawing parallels from computational work on analogous pyridine and boronic acid derivatives. This guide is intended to serve as a blueprint for researchers undertaking theoretical calculations to elucidate the structural, electronic, and reactive properties of this compound, a compound of interest in synthetic chemistry and drug discovery.

Introduction

This compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to form C-C bonds.[1][2] Understanding its molecular properties through theoretical calculations can provide deep insights into its stability, reactivity, and spectroscopic characteristics. Computational methods, especially Density Functional Theory (DFT), are powerful tools for modeling molecular geometries, vibrational frequencies, and electronic properties, which can complement and guide experimental work.[3][4]

This guide details a typical workflow for a computational study on this molecule, presents the expected data in a structured format, and visualizes the process.

Computational Methodology

A robust theoretical study of this compound would typically employ Density Functional Theory (DFT), a widely used method for its balance of accuracy and computational cost.

Experimental Protocols / Computational Workflow:

-

Structure Optimization: The initial step involves building the 3D structure of this compound. This structure is then optimized to find its lowest energy conformation. A common and effective functional for this purpose is B3LYP, paired with a sufficiently large basis set like 6-311++G(d,p) to accurately describe the electronic structure of a molecule containing bromine and boron.[3][5]

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. These calculated spectra can be compared with experimental data for structural validation.[3]

-

Electronic Property Analysis: Key electronic properties are then calculated. This includes the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap are crucial for understanding the molecule's chemical reactivity and kinetic stability.[1]

-

Solvation Effects: To simulate a more realistic chemical environment, calculations can be repeated incorporating a solvent model, such as the Polarizable Continuum Model (PCM), to understand how the molecule's properties might change in solution.

Data Presentation: Predicted Molecular Properties

The following tables summarize the types of quantitative data that would be generated from the computational workflow described above. Note: The values presented are representative and hypothetical, as a specific published study with this data was not identified.

Table 1: Optimized Geometric Parameters (Representative)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C(2)-Br | 1.89 Å |

| C(3)-B | 1.55 Å | |

| B-O(1) | 1.37 Å | |

| B-O(2) | 1.37 Å | |

| C(2)-C(3) | 1.41 Å | |

| C(3)-C(4) | 1.40 Å | |

| Bond Angles | N(1)-C(2)-C(3) | 121.5° |

| C(2)-C(3)-B | 125.0° | |

| O(1)-B-O(2) | 118.0° |

Table 2: Calculated Vibrational Frequencies (Representative)

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(O-H) | ~3450 | B-O-H stretch |

| ν(C=N) | ~1600 | Pyridine ring stretch |

| ν(B-O) | ~1340 | B-O stretch[3] |

| ν(C-Br) | ~650 | C-Br stretch[3] |

Table 3: Frontier Molecular Orbital (FMO) Properties (Representative)

| Parameter | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

Mandatory Visualizations

The following diagrams illustrate the logical workflow and conceptual relationships in the theoretical study of this compound.

Caption: Workflow for theoretical calculations on a molecule.

Caption: Relationship between molecular properties and derived insights.

Conclusion

Theoretical calculations provide an indispensable framework for understanding the intrinsic properties of this compound. By employing established DFT methods, researchers can predict its geometry, vibrational spectra, and electronic characteristics with high accuracy. This data is crucial for rationalizing its behavior in chemical reactions, aiding in the design of new synthetic pathways, and supporting the development of novel pharmaceuticals. The workflow and data structures presented in this guide offer a standardized approach for conducting and reporting such valuable computational research.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. 2-Bromo-6-(trifluoromethyl)pyridine-3-boronic acid | 1688675-75-3 | Benchchem [benchchem.com]

- 4. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products | MDPI [mdpi.com]

- 5. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes and Protocols for 2-Bromopyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-bromopyridine-3-boronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is a valuable tool for the synthesis of complex biaryl and heteroaryl structures, which are prevalent in medicinal chemistry and materials science. The following sections detail reaction protocols, present quantitative data from related systems to illustrate potential outcomes, and discuss the application of the resulting products in drug discovery.

Introduction to Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organoboron compound (such as a boronic acid) and an organohalide.[1] This palladium-catalyzed reaction is widely favored due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast array of starting materials.[1] The use of this compound allows for the introduction of a functionalized pyridine ring, a common motif in biologically active molecules.

Data Presentation: Suzuki-Miyaura Coupling of Pyridine Derivatives

While specific quantitative data for the Suzuki-Miyaura coupling of this compound is not extensively documented in readily available literature, the following tables present data for closely related systems to provide insights into expected reactivity and yields.

Disclaimer: The following data is for the Suzuki-Miyaura coupling of 2-bromopyridine with various aryl boronic acids and other substituted pyridylboronic acids. These results are intended to be illustrative of the potential scope and efficiency of the Suzuki-Miyaura reaction involving pyridine-based substrates. Actual yields with this compound may vary.

Table 1: Suzuki-Miyaura Coupling of 2-Bromopyridine with Aryl Boronic Acids

| Entry | Aryl Boronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-Phenylpyridine | 95 |

| 2 | 4-Methylphenylboronic acid | 2-(4-Methylphenyl)pyridine | 92 |

| 3 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)pyridine | 89 |

| 4 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)pyridine | 85 |

| 5 | 3-Nitrophenylboronic acid | 2-(3-Nitrophenyl)pyridine | 78 |

Reaction Conditions: 2-Bromopyridine (1.0 mmol), Aryl boronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), K₂CO₃ (2.0 mmol), in an aqueous solvent system.

Table 2: Suzuki-Miyaura Coupling of Various Pyridylboronic Acids with Aryl Halides

| Entry | Pyridylboronic Acid Derivative | Coupling Partner | Product | Yield (%) |

| 1 | 2-Pyridylboronic acid | 1-Bromo-4-fluorobenzene | 2-(4-Fluorophenyl)pyridine | 88 |

| 2 | 3-Pyridylboronic acid | 1-Bromo-4-methoxybenzene | 3-(4-Methoxyphenyl)pyridine | 91 |

| 3 | 4-Pyridylboronic acid | 1-Bromo-3-methylbenzene | 4-(3-Methylphenyl)pyridine | 85 |

| 4 | 2-Chloro-5-pyridylboronic acid | 2-Bromopyridine | 2-Chloro-5-(pyridin-2-yl)pyridine | Moderate-Good |

| 5 | 2-Methoxy-5-pyridylboronic acid | 2-Bromothiophene | 2-Methoxy-5-(thiophen-2-yl)pyridine | Moderate-Good |

Reaction conditions are variable and depend on the specific substrates and catalyst system used.[2]

Experimental Protocols

The following are generalized protocols for performing a Suzuki-Miyaura cross-coupling reaction with a pyridylboronic acid. These should be optimized for specific substrates and desired outcomes.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point for the coupling of this compound with an aryl or heteroaryl halide.[2]

Materials:

-

This compound (1.0 equiv)

-

Aryl or heteroaryl halide (1.0-1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

-

Anhydrous solvent (e.g., Dioxane, Toluene, DMF, THF/H₂O)

Procedure:

-

To a dry Schlenk flask, add this compound, the aryl/heteroaryl halide, the base, and the palladium catalyst.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

-

Same as the general protocol.

Procedure:

-

In a microwave-safe reaction vessel, combine this compound, the aryl/heteroaryl halide, the base, and the palladium catalyst.

-

Add the degassed solvent.

-

Seal the vessel and place it in the microwave reactor.

-

Heat the reaction to the desired temperature (e.g., 100-150 °C) for a set time (e.g., 10-30 minutes).

-

After cooling, work up and purify the product as described in the general protocol.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Drug Discovery: Synthesis of PARP Inhibitor Scaffolds

Substituted pyridines are key pharmacophores in many approved drugs and clinical candidates. One notable application is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, which are a class of targeted cancer therapies. The biarylpyridine core of many PARP inhibitors can be synthesized using Suzuki-Miyaura cross-coupling reactions.